2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C5H12ClN3 |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
2-(3-ethyldiazirin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-2-5(3-4-6)7-8-5;/h2-4,6H2,1H3;1H |
InChI Key |
KFVNFKANUJTPFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N=N1)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Base-Mediated One-Pot Synthesis of Aliphatic Diazirines
A widely adopted modern approach for synthesizing aliphatic diazirines, including ethyl-substituted derivatives, involves a base-mediated one-pot reaction starting from aliphatic ketones or amines. This method was extensively studied and optimized by researchers focusing on photoaffinity labeling agents.
- Formation of Diaziridine Intermediate: The precursor amine or ketone is treated with hydroxylamine-O-sulfonic acid in liquid ammonia at low temperatures (e.g., −78 °C to room temperature) to generate the corresponding diaziridine intermediate in situ.
- Oxidation to Diazirine: The diaziridine is then oxidized to the diazirine ring by treatment with a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) under aerobic conditions at room temperature.
- Isolation and Purification: The reaction mixture is acidified (pH ~2) to extract the product, followed by purification via silica gel chromatography.
This method benefits from the use of inexpensive and readily available reagents (KOH), mild reaction conditions, and the ability to directly convert diaziridine precursors to diazirines without isolating intermediates. The yields for similar aliphatic diazirines have been reported in the range of 36–44% depending on the base and substrate used.
Diazomethane Chemistry for Diazirine Formation
An alternative synthetic route involves the use of diazomethane derivatives and amine precursors under controlled conditions:
- Preparation of Diazirine Precursors: Alkyl amines bearing appropriate substituents (e.g., ethyl groups) are reacted with diazomethane or related diazo compounds to form diaziridine intermediates.
- Cyclization and Oxidation: Subsequent cyclization under inert atmosphere and oxidation steps yield the diazirine ring.
- Formation of Hydrochloride Salt: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
This approach requires careful control of temperature and atmosphere to prevent side reactions and decomposition due to the high reactivity of diazomethane.
Conversion from Alcohol Precursors
In some cases, 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine can be synthesized by reduction or substitution reactions starting from 2-(3-ethyl-3H-diazirin-3-yl)ethanol:
- Functional Group Interconversion: The hydroxyl group of the ethanol derivative is converted to an amine via standard methods such as mesylation followed by nucleophilic substitution with ammonia or azide reduction.
- Purification and Salt Formation: The amine product is purified and converted to the hydrochloride salt.
This method allows for modular synthesis but requires additional steps and reagents.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diaziridine formation | Hydroxylamine-O-sulfonic acid, liquid ammonia, 0 °C to RT | Generates diaziridine intermediate in situ |
| Diazirine ring oxidation | Potassium hydroxide (KOH) or sodium hydroxide (NaOH), air, RT | Base-mediated oxidation; KOH preferred for yield |
| Amine protection/conversion | Hydrochloric acid in solvent (e.g., ether or methanol) | Converts free amine to hydrochloride salt |
| Alternative diazomethane route | Diazomethane, inert atmosphere, low temperature | Requires careful handling due to diazomethane reactivity |
Data Table: Typical Yields and Physical Properties
Research Discoveries and Optimization Insights
- Base Selection: Potassium hydroxide (KOH) has been demonstrated to be more effective than sodium hydroxide or metal hydrides in promoting diaziridine oxidation to diazirine, with better yields and easier handling.
- One-Pot Efficiency: The one-pot procedure significantly reduces purification steps and improves overall synthetic efficiency compared to multi-step protocols involving isolation of intermediates.
- Safety Considerations: Diazirine intermediates and diazomethane reagents require careful handling due to their photoreactivity and potential explosiveness; inert atmosphere and low temperature control are critical.
- Salt Formation: Conversion to hydrochloride salt enhances compound stability and facilitates handling in research applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the diazirine ring or the amine group.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different diazirine derivatives, while substitution reactions can produce a wide range of amine derivatives.
Scientific Research Applications
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a photoaffinity label to study protein-ligand interactions.
Biology: Employed in the identification of binding sites on proteins and other biomolecules.
Medicine: Investigated for its potential in drug development and as a tool for studying disease mechanisms.
Industry: Utilized in the development of new materials and chemical probes.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Photochemical Properties
Key Findings :
- Ethyl vs. Trifluoromethyl : The ethyl group (electron-donating) may result in faster carbene generation than the trifluoromethyl analog (electron-withdrawing), which prioritizes stability over reactivity .
- Butynyl Functionalization : The alkyne group allows secondary bioconjugation, expanding utility in multi-step labeling workflows .
- Methyl Substituent : While photolysis is rapid, the methyl analog’s lower steric bulk may reduce specificity in target binding .
Comparison with Heterocyclic Analogs (Non-Diazirine)
Oxadiazole and Benzodioxepin Derivatives
Key Findings :
- Oxadiazole Analogs : These lack photoreactivity but offer metabolic stability, making them suitable for drug candidates rather than photolabeling .
- Benzodioxepin Derivatives : The fused aromatic system improves affinity for hydrophobic binding pockets (e.g., neurotransmitter receptors) but excludes photochemical applications .
Comparative Analysis of Physicochemical Properties
Solubility and Stability
- Hydrochloride Salts : All diazirine-containing hydrochlorides (e.g., target compound, trifluoromethyl analog) exhibit improved aqueous solubility compared to free bases, critical for biological assays .
- Thermal Stability : Trifluoromethyl-diazirine analogs demonstrate superior stability under acidic/basic conditions and at elevated temperatures (up to 75°C), whereas methyl/ethyl analogs degrade faster .
Photolysis Efficiency
Biological Activity
2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is a diazirine-containing compound that has garnered attention for its potential applications in chemical biology, particularly in the field of photo-crosslinking and protein labeling. This compound allows researchers to study protein interactions and dynamics in living cells through its unique ability to form covalent bonds upon exposure to UV light.
- Molecular Formula : C₇H₁₁N₃·HCl
- Molecular Weight : 171.64 g/mol
- CAS Number : 25055-82-7
The biological activity of this compound is primarily attributed to its diazirine moiety, which is a light-sensitive group. Upon UV irradiation, the diazirine undergoes a rearrangement that leads to the formation of a reactive carbene. This reactive species can then covalently bond with nearby nucleophiles, such as amino acids in proteins, facilitating the study of protein interactions and localization.
Applications in Research
- Photo-Crosslinking : The compound is used as a photo-crosslinking agent to study protein-protein interactions in living cells. When irradiated with UV light, it can form stable adducts with target proteins, allowing for their identification and characterization.
- Chemical Probes : It serves as a chemical probe for synthesizing bifunctional molecules that can label proteins selectively. This is particularly useful in proteomics and systems biology, where understanding protein interactions is crucial.
Study 1: Protein Interaction Mapping
A study demonstrated the use of this compound in mapping protein interactions within live cells. The researchers tagged a specific protein with the diazirine compound and exposed it to UV light. Subsequent mass spectrometry analysis revealed several interacting partners, showcasing the effectiveness of this compound in identifying transient protein interactions.
Study 2: Acetylation Tagging System
In another research effort, a heterobifunctional molecule incorporating diazirine was utilized to induce acetylation on histone proteins. The study reported that upon treatment with the diazirine compound followed by UV exposure, specific lysine residues on histones were acetylated, demonstrating the compound's utility in modifying protein post-translational modifications (PTMs).
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-(3-methyl-3H-diazirin-3-yl)ethanol | 25055-82-7 | 171.64 g/mol | Photo-crosslinking agent |
| 2-(3-butynyl-3H-diazirin-3-yl)ethanamine | 1450754-41-2 | 185.24 g/mol | Used for chemical probe synthesis |
Q & A
Q. Critical Parameters :
- Anhydrous conditions are essential to prevent hydrolysis of intermediates.
- Reaction temperatures should be maintained below 0°C during diazirine formation to avoid decomposition.
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization strategies include:
- Catalyst Screening : Testing alternative Lewis acids (e.g., FeCl₃ or ZnCl₂) to enhance alkylation efficiency while reducing side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or THF) improve solubility of intermediates, facilitating higher yields .
- Temperature Gradients : Gradual warming during diazirine cyclization minimizes thermal degradation.
- Purification : Use of reverse-phase HPLC or size-exclusion chromatography to isolate the hydrochloride salt with >98% purity.
Q. Case Study :
- In receptor-binding assays, this compound successfully mapped ligand-binding pockets in G-protein-coupled receptors (GPCRs) with <5% background noise .
Advanced: How do structural modifications (e.g., ethyl vs. butynyl groups) impact reactivity?
Answer:
- Ethyl Group : Enhances stability and solubility in aqueous buffers compared to hydrophobic analogs (e.g., butynyl derivatives).
- Reactivity Trade-offs : Ethyl-substituted diazirines exhibit slower carbene formation rates (~20% reduction) but higher selectivity in crosslinking .
Q. Comparative Data :
| Substituent | Crosslinking Efficiency | Solubility (mg/mL) |
|---|---|---|
| Ethyl | 75% | 12.5 |
| Butynyl | 90% | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
